molecular formula C11H10F2O3 B12306572 trans-2-(3-(Difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid

trans-2-(3-(Difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12306572
M. Wt: 228.19 g/mol
InChI Key: WDFPSODPQLIPGF-UHFFFAOYSA-N
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Description

trans-2-(3-(Difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C11H10F2O3 It is characterized by the presence of a cyclopropane ring substituted with a difluoromethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-(Difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-(difluoromethoxy)benzyl chloride with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester is then hydrolyzed under acidic conditions to yield the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Alcohols and other reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the difluoromethoxy group.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3-(Difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-2-(3-(Difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group and the cyclopropane ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid
  • cis-2-(3-(Difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid
  • trans-2-(3-(Difluoromethyl)phenyl)cyclopropane-1-carboxylic acid

Comparison:

  • Structural Differences: The presence of different substituents (e.g., trifluoromethoxy vs. difluoromethoxy) can significantly impact the compound’s reactivity and properties.
  • Reactivity: The position and nature of the substituents influence the types of reactions the compound can undergo and the conditions required.
  • Applications: While similar compounds may share some applications, their unique structural features can make them more suitable for specific uses.

Properties

Molecular Formula

C11H10F2O3

Molecular Weight

228.19 g/mol

IUPAC Name

2-[3-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10F2O3/c12-11(13)16-7-3-1-2-6(4-7)8-5-9(8)10(14)15/h1-4,8-9,11H,5H2,(H,14,15)

InChI Key

WDFPSODPQLIPGF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)OC(F)F

Origin of Product

United States

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